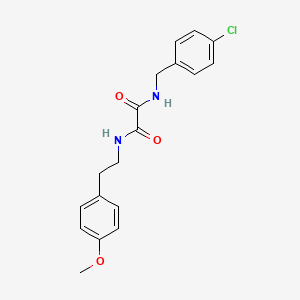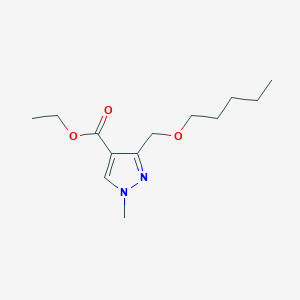![molecular formula C17H15Cl2N5OS B2424982 N-(2,6-diclorofenil)-2-[(4-amino-5-bencil-4H-1,2,4-triazol-3-il)sulfanil]acetamida CAS No. 905798-01-8](/img/structure/B2424982.png)
N-(2,6-diclorofenil)-2-[(4-amino-5-bencil-4H-1,2,4-triazol-3-il)sulfanil]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide” is a heterocyclic compound that contains a 1,2,4-triazole ring. This type of compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole. The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Molecular Structure Analysis
The molecular structure of “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide” includes a 1,2,4-triazole ring, which is a unique heterocyclic compound. This structure is commonly found in various pharmaceuticals and biologically important compounds .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Aplicaciones Científicas De Investigación
Síntesis de Nuevos Derivados
Este compuesto puede usarse en la síntesis de nuevos derivados de 4-amino-4H-1,2,4-triazol-3-tiol . Estos derivados se han sintetizado mediante la reacción de triazol polifuncionalizado con compuestos β-dicarbonílicos simétricos y asimétricos .
Actividad Antifúngica
Los 1,2,4-triazoles, que forman parte de la estructura del compuesto, poseen una actividad antifúngica significativa . Esto hace que el compuesto sea potencialmente útil en el desarrollo de nuevos fármacos antifúngicos.
Actividad Anticancerígena
Los 1,2,4-triazoles también exhiben actividad anticancerígena . Por lo tanto, este compuesto podría usarse en la investigación y desarrollo de nuevos tratamientos contra el cáncer.
Actividad Antiviral
La actividad antiviral de los 1,2,4-triazoles sugiere que este compuesto podría usarse en el desarrollo de nuevos fármacos antivirales.
Actividad Antibacteriana
Los 1,2,4-triazoles han mostrado actividad antibacteriana , lo que indica un posible uso de este compuesto en el desarrollo de nuevos tratamientos antibacterianos.
Actividad Antiinflamatoria
El compuesto podría usarse en el desarrollo de nuevos fármacos antiinflamatorios, dada la actividad antiinflamatoria de los 1,2,4-triazoles .
Intermedio de Síntesis Química
El compuesto puede usarse como intermedio de síntesis orgánica, particularmente en la síntesis de otros compuestos orgánicos .
Investigación sobre Otras Actividades Biológicas
Dada la amplia gama de actividades biológicas asociadas con los 1,2,4-triazoles , este compuesto podría usarse en la investigación de otras aplicaciones potenciales, como actividades antituberculosas, antiproliferativas, anti-Alzheimer, antidepresivas, antioxidantes, antimaláricas, antileishmaniales, antagonistas, antiulcerosas, anticonvulsivas e hipoglucémicas .
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in inflammatory responses, it could potentially disrupt these pathways and reduce inflammation
Pharmacokinetics
It is known that similar compounds have low solubility in water but can dissolve in organic solvents such as ether, ethanol, and dichloromethane . This suggests that the compound may have similar properties, which could affect its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. If the compound acts as an inhibitor of a particular enzyme, for example, it could lead to a decrease in the production of certain biochemicals, potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with its targets . Therefore, these factors should be carefully controlled during the compound’s synthesis and use.
Safety and Hazards
While there are no explicit toxicity data reported for “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide”, it’s important to note that as an organic compound, it may pose potential risks to human health . Proper laboratory safety procedures should be followed when handling and storing the compound .
Propiedades
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c18-12-7-4-8-13(19)16(12)21-15(25)10-26-17-23-22-14(24(17)20)9-11-5-2-1-3-6-11/h1-8H,9-10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANCCMIMFZNRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424900.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2424901.png)

![ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2424903.png)
![2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2424904.png)
![1-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2424907.png)


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2424920.png)
![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)